3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde
CAS No.: 1052542-54-7
Cat. No.: VC0111065
Molecular Formula: C₁₄H₁₇ClN₂O₂
Molecular Weight: 280.75
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1052542-54-7 |
|---|---|
| Molecular Formula | C₁₄H₁₇ClN₂O₂ |
| Molecular Weight | 280.75 |
| IUPAC Name | 3-[(2-ethylimidazol-1-yl)methyl]-4-methoxybenzaldehyde |
| Standard InChI | InChI=1S/C14H16N2O2/c1-3-14-15-6-7-16(14)9-12-8-11(10-17)4-5-13(12)18-2/h4-8,10H,3,9H2,1-2H3 |
| SMILES | CCC1=NC=CN1CC2=C(C=CC(=C2)C=O)OC |
Introduction
Chemical Identification and Structural Features
Basic Properties
The compound exists in two forms: the free base and its hydrochloride salt. The hydrochloride form enhances solubility and stability, making it preferable for certain applications .
Structural Analysis
The molecule comprises three key components:
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Benzaldehyde Core: A planar aromatic ring with a carbonyl group at position 3 and a methoxy group at position 4.
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Imidazole Ring: A five-membered heterocycle with an ethyl substituent at the N2 position, linked to the benzaldehyde via a methylene bridge.
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Steric and Electronic Effects: The ethyl group on the imidazole introduces steric bulk, while the methoxy group donates electron density through resonance, influencing reactivity and potential bioactivity .
Synthesis and Preparation
General Synthetic Strategies
While no explicit synthesis for this compound is documented, analogous routes for imidazole-benzaldehyde hybrids suggest plausible methods:
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N-Alkylation of Imidazole:
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Cross-Coupling Reactions:
Challenges and Considerations
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Regioselectivity: Ensuring the imidazole attaches to the correct position on the benzaldehyde ring.
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Purity: The hydrochloride form may require recrystallization to achieve >95% purity .
Physical and Chemical Properties
Comparative Analysis of Free Base vs. Hydrochloride
| Property | Free Base (C₁₄H₁₆N₂O₂) | Hydrochloride (C₁₄H₁₇ClN₂O₂) |
|---|---|---|
| Molecular Weight | 244.29 g/mol | 280.75 g/mol |
| Solubility | Moderate in organic solvents | Enhanced in aqueous media |
| Storage | Room temperature | 2–8°C (to prevent decomposition) |
Applications and Research Findings
Case Study: Analogous Compounds
| Compound | Bioactivity | Source |
|---|---|---|
| 3-(1H-Imidazol-1-ylmethyl)-4-methoxybenzaldehyde | Anticancer activity (IC₅₀: ~10–50 μM) | |
| Imidazole-benzofuran hybrids | Antibacterial activity (MIC: 2–8 μg/mL) |
Reactivity in Organic Synthesis
The aldehyde group enables diverse transformations:
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